molecular formula C8H17BrO B13196919 1-Bromo-2-methyl-3-(2-methylpropoxy)propane

1-Bromo-2-methyl-3-(2-methylpropoxy)propane

Cat. No.: B13196919
M. Wt: 209.12 g/mol
InChI Key: OUHWHOFLTIEAEX-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3-(2-methylpropoxy)propane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a propane backbone, which is further substituted with a methyl group and a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-3-(2-methylpropoxy)propane can be synthesized through various methods. One common approach involves the bromination of 2-methyl-3-(2-methylpropoxy)propane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and may be catalyzed by light or heat to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation and removal of by-products to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-3-(2-methylpropoxy)propane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile such as hydroxide, cyanide, or amine.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia in solvents like ethanol or water.

    Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation and Reduction: Formation of corresponding alcohols or alkanes.

Scientific Research Applications

1-Bromo-2-methyl-3-(2-methylpropoxy)propane has various applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of specialty polymers and materials with unique properties.

    Chemical Engineering: Employed in the study of reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 1-bromo-2-methyl-3-(2-methylpropoxy)propane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The compound can interact with nucleophiles or bases, leading to the formation of new bonds and the release of bromide ions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylpropane: Similar in structure but lacks the 2-methylpropoxy group.

    1-Bromo-3-chloro-2-methylpropane: Contains an additional chlorine atom, leading to different reactivity.

    2-Bromo-2-methylpropane: A tertiary alkyl halide with different steric and electronic properties.

Uniqueness

1-Bromo-2-methyl-3-(2-methylpropoxy)propane is unique due to the presence of both a bromine atom and a 2-methylpropoxy group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2-methyl-3-(2-methylpropoxy)propane

InChI

InChI=1S/C8H17BrO/c1-7(2)5-10-6-8(3)4-9/h7-8H,4-6H2,1-3H3

InChI Key

OUHWHOFLTIEAEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(C)CBr

Origin of Product

United States

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